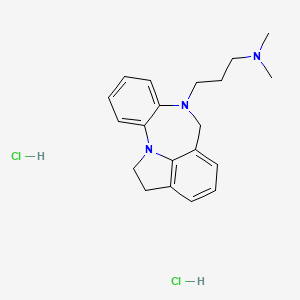
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. It is primarily used in scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the core benzodiazepine structure, followed by the introduction of the pyrrolo and propanamine groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride can be compared with other benzodiazepine derivatives. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
属性
CAS 编号 |
74117-21-8 |
|---|---|
分子式 |
C20H27Cl2N3 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
3-(1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H25N3.2ClH/c1-21(2)12-6-13-22-15-17-8-5-7-16-11-14-23(20(16)17)19-10-4-3-9-18(19)22;;/h3-5,7-10H,6,11-15H2,1-2H3;2*1H |
InChI 键 |
RPJGBYDJGRHROW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1CC2=CC=CC3=C2N(CC3)C4=CC=CC=C41.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


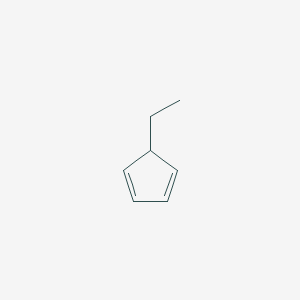
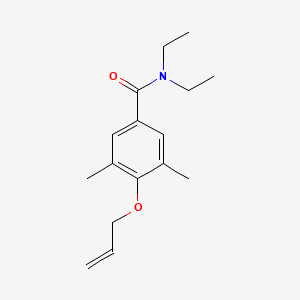
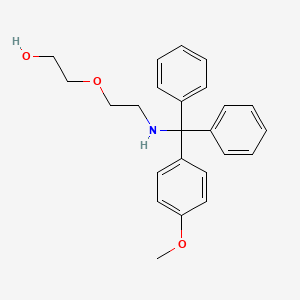



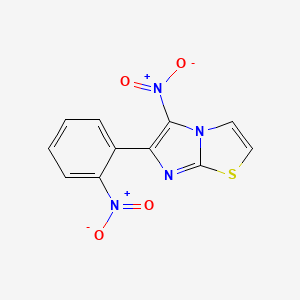
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
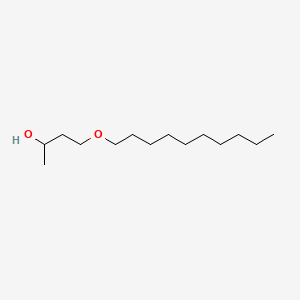
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)




